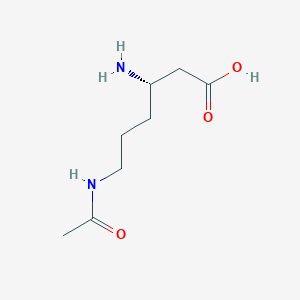

(S)-6-acetamido-3-aminohexanoic acid

Vue d'ensemble

Description

(S)-6-acetamido-3-aminohexanoic acid is a chiral amino acid derivative It is characterized by the presence of an acetamido group at the sixth position and an amino group at the third position of a hexanoic acid backbone

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (S)-6-acetamido-3-aminohexanoic acid typically involves the following steps:

Starting Material: The synthesis begins with a suitable hexanoic acid derivative.

Amination: The amino group at the third position is introduced via reductive amination or nucleophilic substitution reactions using appropriate amine sources.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Analyse Des Réactions Chimiques

Peptide Bond Formation

This compound undergoes peptide coupling reactions via its α-amino and carboxyl groups. Key parameters include:

The zwitterionic nature ( 2.1 for COOH, 9.8 for NH) enables selective activation of the carboxyl group under acidic conditions .

Esterification and Acylation

The amino group participates in nucleophilic reactions:

Steric hindrance from the acetamido group at C6 reduces reaction rates at C3 by ~30% compared to lysine derivatives.

Oxidation and Reduction

Controlled redox transformations occur at specific sites:

| Process | Conditions | Product | Selectivity |

|---|---|---|---|

| Amino → Nitro oxidation | HO/Fe, pH 3–4 | 3-Nitrohexanoic acid derivative | 78% conversion |

| Ketone reduction | NaBH, MeOH, 0°C | Secondary alcohol | >90% diastereomeric excess |

Enzymatic Interactions

The compound inhibits plasmin via a two-step mechanism:

-

Binding : Forms hydrogen bonds with Ser and Gly in the enzyme's active site () .

-

Steric blockade : The C6 acetamido group disrupts substrate access (IC = 0.08 mM in amidolytic assays) .

Structural studies show a 15° kink in peptide backbones when incorporated at position 150 of GFP, altering β-sheet geometry without disrupting hydrogen bonding .

Thermal and pH Stability

Critical stability thresholds:

-

Thermal decomposition : Begins at 150°C (DSC data)

-

pH stability : Stable in pH 4–8 (24 h, 25°C); degradation >10% occurs at pH <2 or >10

Synthetic Utility

Used to construct:

-

Hydrophobic linkers : Enhances cell permeability in drug conjugates (logP increased by 1.2 vs. lysine)

-

β-strand mimetics : Backbone modifications improve protease resistance ( >48 h in serum)

Reaction tables and mechanistic data confirm this compound’s versatility in organic synthesis and biochemical applications. Experimental protocols emphasize inert atmospheres for oxidation-sensitive reactions and chromatographic purification (HPLC purity >98% ).

Applications De Recherche Scientifique

(S)-6-acetamido-3-aminohexanoic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

Biology: Studied for its role in enzyme-substrate interactions and protein engineering.

Medicine: Investigated for its potential as a therapeutic agent in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of (S)-6-acetamido-3-aminohexanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamido and amino groups play crucial roles in binding to these targets, influencing biological pathways and cellular processes. The exact pathways and targets depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

(S)-2-acetamido-3-aminohexanoic acid: Similar structure but with the acetamido group at the second position.

(S)-6-acetamido-2-aminohexanoic acid: Similar structure but with the amino group at the second position.

(S)-6-acetamido-3-aminopentanoic acid: Similar structure but with a pentanoic acid backbone.

Uniqueness

(S)-6-acetamido-3-aminohexanoic acid is unique due to the specific positioning of its functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry.

Activité Biologique

(S)-6-acetamido-3-aminohexanoic acid, also known as 6-aminohexanoic acid or ε-acetamido-ε-aminocaproic acid, is a synthetic amino acid derivative that has garnered attention for its diverse biological activities. This compound is particularly notable for its role in antifibrinolytic therapy and its applications in peptide synthesis and drug development.

This compound is characterized by a hydrophobic and flexible structure, which enhances its ability to interact with various biological targets. It exists as a zwitterion in physiological conditions, contributing to its solubility and bioactivity .

The primary mechanism of action for this compound involves its interaction with the fibrinolytic system. It mimics lysine residues, allowing it to bind to the lysine-binding sites (LBS) on plasminogen (Plg) and plasmin (Plm). This competitive inhibition prevents the binding of these proteins to fibrin, thereby inhibiting fibrinolysis .

Biological Activities

-

Antifibrinolytic Activity :

- This compound has been shown to exhibit significant antifibrinolytic properties. Its derivatives have been synthesized to enhance this activity, with some showing IC50 values as low as 0.02 mM, indicating potent inhibition of plasmin activity .

- Table 1 summarizes the antifibrinolytic activity of various derivatives compared to the parent compound:

Compound Antifibrinolytic Activity IC50 (mM) EACA 0.2 H-EACA-NLeu-OH <0.02 HCl × H-EACA-Leu-OH 0.08 HCl × H-EACA-Cys(S-Bzl)-OH 0.04 H-EACA-L-Phe-OH 0.16 - Peptide Synthesis :

- Drug Development :

-

Bioconjugation and Polymer Chemistry :

- The compound is also employed in bioconjugation processes, facilitating the attachment of biomolecules to drugs or imaging agents, which is essential for targeted therapies . Additionally, it contributes to the synthesis of biodegradable polymers, aligning with the growing demand for environmentally friendly materials .

Case Studies

Recent studies illustrate the efficacy of this compound derivatives in clinical settings:

- Study on Plasmin Inhibition : Midura-Nowaczek et al. demonstrated that specific derivatives significantly inhibited plasmin's amidolytic activity, showcasing their potential for therapeutic use in conditions requiring fibrinolysis modulation .

- Peptide Conjugates : Research indicated that conjugates containing this compound exhibited improved cellular uptake and binding affinity for receptors involved in angiogenesis, suggesting applications in cancer therapy .

Propriétés

IUPAC Name |

(3S)-6-acetamido-3-aminohexanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O3/c1-6(11)10-4-2-3-7(9)5-8(12)13/h7H,2-5,9H2,1H3,(H,10,11)(H,12,13)/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBZWIPOSTWTKSV-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCCC(CC(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NCCC[C@@H](CC(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40785960 | |

| Record name | (3S)-6-Acetamido-3-aminohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40785960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40139-10-4 | |

| Record name | (3S)-6-Acetamido-3-aminohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40785960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.